
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is an organic compound that is widely used in chemical synthesis, scientific research, and laboratory experiments. It is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. This article will provide an overview of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is used as a building block for a variety of organic compounds, including those with pharmaceutical and biological applications. It is used in the synthesis of a number of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of a number of peptides, which have a variety of applications in the fields of biochemistry, molecular biology, and immunology.
Mechanism of Action
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is a building block for a number of organic compounds, and its mechanism of action is dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it forms peptide bonds, which allow the peptides to form secondary and tertiary structures. These structures are essential for the peptide’s function and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% are dependent on the specific compound it is used to synthesize. For example, when used to synthesize peptides, it can have a range of effects, such as modulating enzyme activity, binding to receptors, and activating signaling pathways.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to handle. It is also stable and has a low toxicity. However, it is not very soluble in water, so it may not be suitable for some experiments.
Future Directions
The future of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is bright, as it has a number of potential applications in the fields of pharmaceuticals, biochemistry, and molecular biology. Possible future directions include the development of new peptides and drugs, as well as the use of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% as a building block for new organic compounds. Additionally, 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% could be used to develop new methods of synthesis, such as the use of enzymes or other catalysts. Finally, the development of new analytical techniques, such as chromatography, could be used to further investigate the properties of 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
Synthesis Methods
5-(3-BOC-Aminophenyl)-3-chlorophenol, 95% is synthesized using a two-step process. In the first step, 3-chloro-4-hydroxybenzaldehyde is reacted with dimethylformamide and sodium hydroxide to form a boc-protected aminophenol. In the second step, the boc-protected aminophenol is reacted with 3-chlorophenol in the presence of a base to form 5-(3-BOC-Aminophenyl)-3-chlorophenol, 95%.
properties
IUPAC Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAMVLASMEPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-chloro-5-hydroxyphenyl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

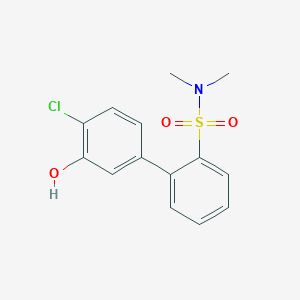
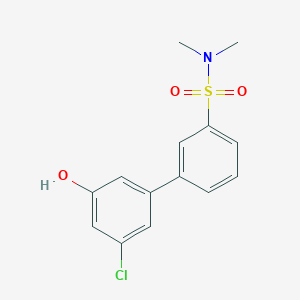
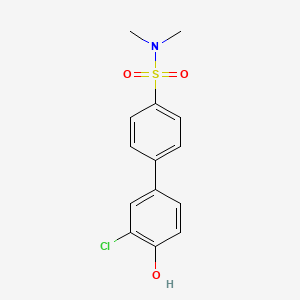
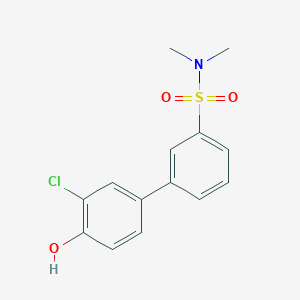

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
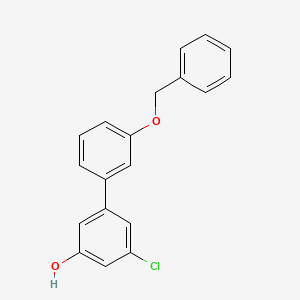
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)